6-tert-butyl-N-methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their ability to inhibit various enzymes and their potential therapeutic properties .
Preparation Methods
The synthesis of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then subjected to cyclization reactions under specific conditions to form the benzoxazine ring . Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: . Common reagents used in these reactions include sulfuric acid, phosphorus pentachloride, and various metal catalysts.
Scientific Research Applications
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves the inhibition of specific enzymes, such as carbonic anhydrase. This inhibition occurs through the binding of the sulfonamide group to the active site of the enzyme, preventing its normal function . The molecular targets and pathways involved include the disruption of enzyme activity, leading to therapeutic effects in diseases where these enzymes play a critical role .
Comparison with Similar Compounds
Similar compounds to 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE include other benzenesulfonamides and benzoxazine derivatives. These compounds share similar structural features but differ in their specific substituents and functional groups . For example:
Benzenesulfonamide: A simpler compound with a sulfonamide group attached to a benzene ring.
Benzoxazine Derivatives: Compounds with variations in the benzoxazine ring structure and different substituents. The uniqueness of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H24N2O4S |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-6-tert-butyl-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C20H24N2O4S/c1-20(2,3)14-10-11-17-16(12-14)22(13-18(26-17)19(23)21-4)27(24,25)15-8-6-5-7-9-15/h5-12,18H,13H2,1-4H3,(H,21,23) |
InChI Key |
XZVWHWXQBPWNLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=CC=C3)C(=O)NC |
Origin of Product |
United States |
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